2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE
Overview
Description
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a dichlorobenzylthio group and a furylmethyl group. Its molecular formula is C18H12Cl2N2OS, and it has a molecular weight of 375.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the dichlorobenzylthio and furylmethyl groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reactions are usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-[(2,6-dichlorobenzyl)thio]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 2-[(2,4-dichlorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
What sets 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE apart from similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the furylmethyl group, in particular, enhances its reactivity and potential biological activity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-16-7-3-8-17(22)15(16)12-27-20-23-18-9-2-1-6-14(18)19(25)24(20)11-13-5-4-10-26-13/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFAUNQWZDRSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.